molecular formula C7H13NO2S B14261721 1-Isothiocyanato-3-(2-methoxyethoxy)propane CAS No. 211124-34-4

1-Isothiocyanato-3-(2-methoxyethoxy)propane

Cat. No.: B14261721
CAS No.: 211124-34-4
M. Wt: 175.25 g/mol
InChI Key: NQAQSYTUFZSJNU-UHFFFAOYSA-N
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Description

1-Isothiocyanato-3-(2-methoxyethoxy)propane is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-3-(2-methoxyethoxy)propane can be synthesized through the reaction of 3-(2-methoxyethoxy)propylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the thiophosgene. The reaction proceeds as follows:

3-(2-methoxyethoxy)propylamine+thiophosgeneThis compound+HCl\text{3-(2-methoxyethoxy)propylamine} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3-(2-methoxyethoxy)propylamine+thiophosgene→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can yield amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

1-Isothiocyanato-3-(2-methoxyethoxy)propane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential anticancer properties, as isothiocyanates are known to induce apoptosis in cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-3-(2-methoxyethoxy)propane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound can target specific enzymes and proteins, disrupting their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Isothiocyanato-3-(methylthio)propane
  • 1-Isothiocyanato-3-(methylsulfanyl)propane
  • n-Propyl isothiocyanate

Comparison: 1-Isothiocyanato-3-(2-methoxyethoxy)propane is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity compared to other isothiocyanates. This structural difference can influence its biological activity and applications, making it a valuable compound for specific research and industrial purposes.

Properties

CAS No.

211124-34-4

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

1-isothiocyanato-3-(2-methoxyethoxy)propane

InChI

InChI=1S/C7H13NO2S/c1-9-5-6-10-4-2-3-8-7-11/h2-6H2,1H3

InChI Key

NQAQSYTUFZSJNU-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCN=C=S

Origin of Product

United States

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